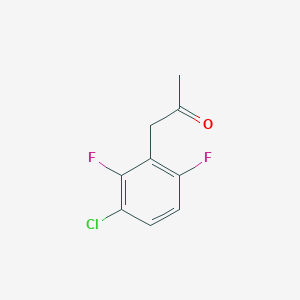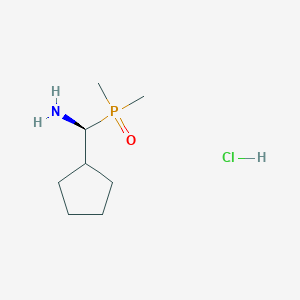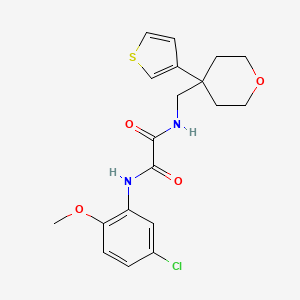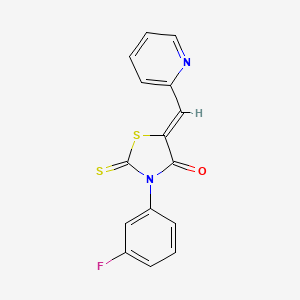
1-(3-Chloro-2,6-difluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Chloro-2,6-difluorophenyl)propan-2-one" is a chloro-difluorophenyl ketone, which is a class of organic compounds characterized by the presence of a ketone functional group attached to a phenyl ring that is further substituted with chlorine and fluorine atoms. Although the specific compound is not directly studied in the provided papers, related compounds with chloro and fluoro substitutions on the phenyl ring and a ketone functional group have been synthesized and characterized, providing insights into the chemical behavior and properties of such compounds.
Synthesis Analysis
The synthesis of related chlorophenyl ketones typically involves the reaction of an appropriate chloroacetophenone with other aromatic aldehydes or ketones in the presence of a catalyst or under specific reaction conditions. For example, a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of "this compound" could potentially be achieved through a similar condensation reaction using 3-chloro-2,6-difluoroacetophenone and an appropriate aldehyde or ketone.
Molecular Structure Analysis
The molecular structure of chlorophenyl ketones is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic crystal system . The molecular geometry and vibrational frequencies of these compounds are typically calculated using density functional theory (DFT) methods, which provide a theoretical understanding of the molecular structure and are in good agreement with experimental data .
Chemical Reactions Analysis
Chlorophenyl ketones can undergo various chemical reactions, including photochemical behavior leading to cyclization to form flavones , or reactions with amines to form amides . The presence of the chloro and fluoro substituents on the phenyl ring can influence the reactivity of the ketone, as seen in the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ketones can be deduced from spectroscopic and computational studies. The vibrational wavenumbers, computed using HF and DFT methods, provide information on the vibrational modes of the molecule . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, and the molecular electrostatic potential (MEP) map indicates the regions of the molecule that are likely to undergo electrophilic or nucleophilic attack . The first hyperpolarizability values reported for these compounds suggest potential applications in nonlinear optics . The antimicrobial activity of some chlorophenyl ketones has also been studied, showing moderate activity against selected pathogens .
Applications De Recherche Scientifique
Photocyclization and Synthesis of Flavones
The photochemical behavior of 2-chloro-substituted 1,3-diarylpropan-1,3-dione, closely related to 1-(3-Chloro-2,6-difluorophenyl)propan-2-one, demonstrates significant potential in the synthesis of flavones through photocyclization. This process emphasizes the compound's role in creating complex organic structures with specific electronic properties, beneficial for various chemical and pharmaceutical applications (Košmrlj & Šket, 2007).
Chiral Intermediate Synthesis
A key application of this compound derivatives is their use as chiral intermediates in synthesizing pharmaceutical compounds. One such example is the enzymatic process developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for Ticagrelor, a medication used to reduce the risk of stroke or heart attack (Guo et al., 2017).
Fluorination and Defluorination Reactions
The compound's structural framework facilitates the study and development of novel fluorination and defluorination reactions. These reactions are instrumental in synthesizing fluorinated organic molecules, which are of great interest in medicinal chemistry for their enhanced stability, bioavailability, and selective receptor binding properties (Nakamura* & Uneyama, 2007).
Molecular Dynamics and Physicochemical Studies
The presence of fluorinated groups within molecules like this compound allows for the exploration of their physicochemical properties, such as miscibility with water and the influence on molecular dynamics in solutions. These studies contribute to a better understanding of fluorinated compounds' behavior in biological systems (Fioroni et al., 2003).
Halogen Stabilization and Dynamic Chemistry
Investigations into the halogen stabilization effects of fluorinated phenyl groups reveal fascinating insights into the molecular dynamics and structural behavior of organosilicon compounds. These studies shed light on the complex interactions and transformations that fluorinated compounds can undergo, offering potential pathways for synthesizing novel materials and catalysts (Romanato et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(3-chloro-2,6-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBGDYLKQCGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)
![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)



![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl (5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2531306.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)
